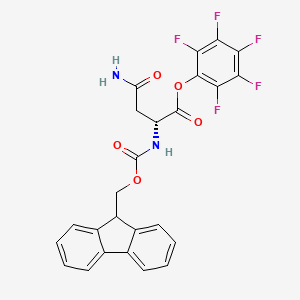

(R)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a perfluorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone. It is primarily used in peptide synthesis and as a building block in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Perfluorophenyl Ester: The carboxyl group of the protected amino acid is then esterified with perfluorophenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

Automated Systems: Automated systems are employed for the addition of reagents, temperature control, and monitoring of the reaction progress.

Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.

Coupling Reagents: DCC, DIC, and N,N’-diisopropylcarbodiimide (DIC) are frequently used for peptide coupling reactions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

Carboxylic Acid: Hydrolysis of the ester bond produces the corresponding carboxylic acid.

Applications De Recherche Scientifique

Scientific Research Applications

-

Drug Development :

- The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its unique structure allows for modifications that enhance biological activity and specificity.

- Studies have shown that derivatives of this compound exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and proliferation .

-

Peptide Synthesis :

- (R)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate serves as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used to protect amino groups during solid-phase peptide synthesis (SPPS) .

- Its application in SPPS facilitates the creation of complex peptides with enhanced stability and bioactivity.

- Bioconjugation :

Case Study 1: Anticancer Activity

A study conducted on modified versions of this compound demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involved the disruption of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Peptide Therapeutics

Research has highlighted the efficacy of peptides synthesized using this compound in targeting specific receptors on cancer cells. These peptides exhibited high affinity and specificity, leading to improved therapeutic outcomes in preclinical models.

Mécanisme D'action

The mechanism of action of ®-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate involves:

Peptide Bond Formation: The compound acts as a precursor in peptide synthesis, facilitating the formation of peptide bonds between amino acids.

Protecting Group Functionality: The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. It can be selectively removed under basic conditions to reveal the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

®-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Activité Biologique

(R)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural attributes and biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26F5N1O4, with a molecular weight of approximately 491.41 g/mol. The compound features a perfluorophenyl group and a fluorenylmethoxycarbonyl moiety, which contribute to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on various enzymes, including proteases and kinases. This inhibition can lead to altered cellular signaling pathways.

- Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways such as the MAPK/ERK pathway, influencing cellular responses to growth factors and stress signals.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies

- Antitumor Activity : A study examining the effects of fluorenyl derivatives on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent antitumoral properties.

- Neuroprotective Effects : Research involving neuroblastoma models indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. Mechanistic studies revealed that it modulated the expression of Bcl-2 family proteins, promoting cell survival.

- Antimicrobial Evaluation : In vitro assays against various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Data Tables

| Activity Type | Effect | IC50/MIC Value |

|---|---|---|

| Antitumor | Cytotoxicity in MCF-7 cells | 15 µM |

| Neuroprotective | Protection against oxidative stress | Not quantified |

| Antimicrobial | Inhibition of Staphylococcus aureus | 32 µg/mL |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.